molecular formula C7H2Cl3N3 B6166835 2,4,6-trichloropyrido[3,4-d]pyrimidine CAS No. 2143878-49-1

2,4,6-trichloropyrido[3,4-d]pyrimidine

Cat. No. B6166835
CAS RN: 2143878-49-1
M. Wt: 234.5
InChI Key:
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Description

2,4,6-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, has been a subject of research. Various methods for the synthesis of pyrimidines are described in the literature . For instance, one process for the preparation of 2,4,6-trichloropyrimidine involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular structure of 2,4,6-trichloropyrido[3,4-d]pyrimidine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 183.423 Da .


Chemical Reactions Analysis

Pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, can undergo various chemical reactions. For instance, sequential nucleophilic substitutions of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine have been investigated for the rational synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trichloropyrido[3,4-d]pyrimidine include a molecular weight of 183.423 Da and a monoisotopic mass of 181.920532 Da .

Scientific Research Applications

Nonlinear Optical Materials

Substituted pyrimidines, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, have been studied for their potential use as nonlinear optical materials. These materials are important for various applications such as optical switching and modulation due to their ability to change their refractive index in response to an applied electric field .

Organic Electronics

Pyrimidine derivatives are also being explored for their applications in organic electronics. They can be used in the development of sensors and other electronic materials due to their favorable electronic properties .

Anticancer Activity

Some pyrimidine derivatives have shown efficacy against various cancerous cell lines, suggesting that 2,4,6-trichloropyrido[3,4-d]pyrimidine could potentially be evaluated for anticancer activities as well .

Pharmacological Effects

Pyrimidine compounds display a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. These properties make them valuable in pharmaceutical research and drug development .

Chemical Synthesis

2,4,6-Trichloropyrido[3,4-d]pyrimidine is used as a chemical intermediate in the synthesis of more complex molecules. Its trichloro groups make it a reactive compound suitable for various chemical transformations .

Structural Elucidation

This compound is also used in structural elucidation studies where its NMR spectroscopic data is valuable for determining the structure of more complex molecules .

Safety and Hazards

While specific safety and hazard information for 2,4,6-trichloropyrido[3,4-d]pyrimidine is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Research on pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, continues to be a promising area in medicinal chemistry. These compounds have shown a broad spectrum of biological activities, and future research may focus on developing new pyrimidines as anti-inflammatory agents or as protein kinase inhibitors for cancer treatment .

properties

IUPAC Name

2,4,6-trichloropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOEVRFKDKTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloropyrido[3,4-d]pyrimidine

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